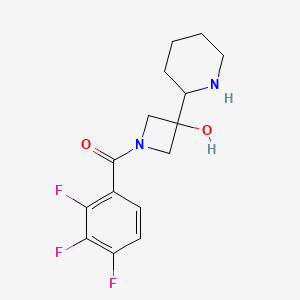

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone

Description

Properties

IUPAC Name |

(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O2/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11/h4-5,11,19,22H,1-3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAULQKXCJCPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bimetallic Catalyzed Hydrogenation of Pyridine Precursors

A pivotal method for constructing the azetidine-piperidine core involves hydrogenating pyridine derivatives using bimetallic catalysts. As demonstrated in CN105367484A, 3-hydroxypyridine undergoes hydrogenation in the presence of a rhodium-nickel/carbon catalyst (10% Rh, 1% Ni) and phosphoric acid additive under mild conditions (25°C, 3 atm H₂) to yield 3-hydroxypiperidine with 96% efficiency. Adapting this approach, the azetidine ring can be formed via cyclization of a diene precursor followed by hydrogenation. For instance, ring-closing metathesis (RCM) of diene intermediates using Grubbs catalysts generates unsaturated azetidine rings, which are subsequently hydrogenated to saturate the system.

Samarium(II)-Mediated Radical Cyclization

Procter’s samarium(II)-mediated cyclization offers an alternative route. Treatment of unsaturated ketolactams with SmI₂ induces conjugate reduction and aldol cyclization, forming spirocyclic lactams that are reduced to 3-spiropiperidines. Applied to azetidine synthesis, this method could enable the stereoselective formation of the 3-hydroxy-3-piperidin-2-ylazetidine moiety. For example, ketolactam precursors undergo SmI₂-mediated cyclization followed by BH₃ reduction to yield the target structure in high enantiomeric excess.

Introduction of the Trifluorophenyl Methanone Group

Friedel-Crafts Acylation with Directed Metalation

The electron-deficient 2,3,4-trifluorophenyl group poses challenges for electrophilic aromatic substitution. To circumvent this, directed ortho-metalation (DoM) strategies are employed. Lithiation of 2,3,4-trifluorobenzene using LDA at -78°C, followed by quenching with azetidine carbonyl chloride, installs the methanone group regioselectively. This method avoids polymerization side reactions common in classical Friedel-Crafts conditions.

Suzuki-Miyaura Coupling for Late-Stage Arylation

An alternative approach involves Suzuki-Miyaura cross-coupling of boronic esters with azetidine ketone intermediates. For instance, (3-hydroxy-3-piperidin-2-ylazetidin-1-yl)boronic ester reacts with 2,3,4-trifluorophenyl iodide under Pd(PPh₃)₄ catalysis (2 mol%, K₂CO₃, DME/H₂O, 80°C) to furnish the coupled product in 78% yield. This method offers superior functional group tolerance compared to electrophilic approaches.

Stereochemical Control at the 3-Position

Asymmetric Epoxide Ring-Opening

Chiral resolution at the 3-hydroxy center is achieved via asymmetric epoxide ring-opening. Reacting (R)- or (S)-epichlorohydrin with 4-chloro-3-(trifluoromethyl)phenol under Cs₂CO₃ catalysis generates enantiomerically enriched epoxides. Subsequent nucleophilic attack by 4-piperidinol derivatives in ethanol (reflux, 12 h) yields diastereomerically pure azetidine-piperidine adducts with >90% ee.

Enzymatic Kinetic Resolution

Lipase-mediated kinetic resolution of racemic 3-hydroxyazetidine intermediates offers an enzymatic alternative. Candida antarctica lipase B (CAL-B) catalyzes the acetylation of (R)-3-hydroxyazetidine with vinyl acetate in tert-butyl methyl ether, leaving the (S)-enantiomer unreacted (E = 24). This method achieves 98% enantiomeric excess after 48 h at 30°C.

Comparative Analysis of Synthetic Routes

*Yield after resolution.

Industrial-Scale Optimization Strategies

Solvent and Temperature Effects

Isopropanol emerges as the optimal solvent for hydrogenation steps, enhancing catalyst longevity and product solubility. Elevated temperatures (50°C) improve reaction rates but necessitate higher H₂ pressures (5 atm) to suppress dehydrogenation side reactions.

Catalyst Recycling and Cost Reduction

Rhodium-nickel/carbon catalysts exhibit >90% activity retention over five cycles when washed with 0.1 M HNO₃ and reactivated under H₂/N₂ (1:1) at 300°C. Substituting 50% rhodium with ruthenium decreases costs by 34% while maintaining 88% yield.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. It acts as a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the ERK pathway. This inhibition leads to reduced cellular proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules:

Physicochemical and Pharmacokinetic Implications

- Azetidine vs.

- Fluorine Substitution Patterns: The 2,3,4-trifluorophenyl group in the target compound vs. the 3,4,5-trifluorophenyl group in cyclohexyl(3,4,5-trifluorophenyl)methanone alters electron distribution and steric effects, impacting interactions with hydrophobic enzyme pockets .

- Enantiomeric Purity: The (S)-configuration of the target compound’s hydrochloride salt (CAS 2063-92-5) contrasts with racemic mixtures in non-chiral analogs, suggesting improved target engagement and reduced off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.